![molecular formula C11H9N5OS2 B2590940 1-[5-(Cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea CAS No. 223581-15-5](/img/structure/B2590940.png)
1-[5-(Cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition for Cancer Therapy
The synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including 1-[5-(Cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea derivatives, focuses on inhibiting kidney-type glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism, making its inhibition a targeted approach for cancer therapy. These analogs retain the potency of BPTES with improved drug-like properties, such as better solubility. Notably, certain analogs have demonstrated efficacy in attenuating the growth of human lymphoma B cells both in vitro and in animal models, highlighting their potential as cancer therapeutics (Shukla et al., 2012).
Synthesis of Heterocyclic Compounds
The compound is also involved in the gas-phase pyrolysis and synthesis of heterocyclic compounds. Gas-phase pyrolyses of ethyl N-(5-cyanomethyl-1,3,4-thiadiazol-3-yl)carbamate, among others, have shown that such reactions are homogenous and unimolecular, adhering to first-order kinetics. This method is considered for heterocyclic synthesis, providing mechanistic insights through kinetic data and product analysis. The findings are significant for the chemical synthesis of new heterocyclic compounds, which are crucial in drug development and other applications (Al-Awadi & Elnagdi, 1997).
Antimicrobial Agents
1-[5-(Cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea derivatives have been explored for their antimicrobial properties. The synthesis of thiazolidinone, thiazoline, and thiophene derivatives, starting from 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, has led to compounds with promising antimicrobial activities. These compounds represent a novel class of antimicrobial agents with potential applications in fighting bacterial and fungal infections (Gouda et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS2/c12-6-7-18-11-16-15-10(19-11)14-9(17)13-8-4-2-1-3-5-8/h1-5H,7H2,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUVOPHNCCLTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

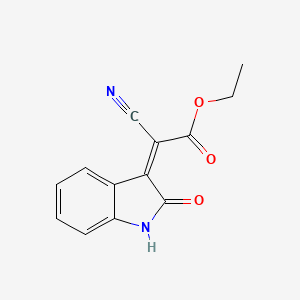
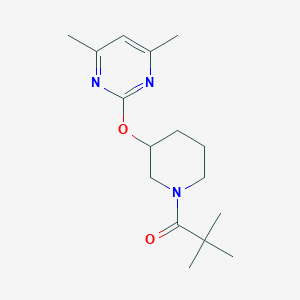
![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2590862.png)
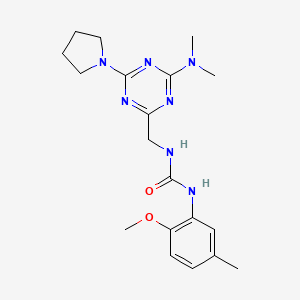
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2590868.png)
![N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2590869.png)
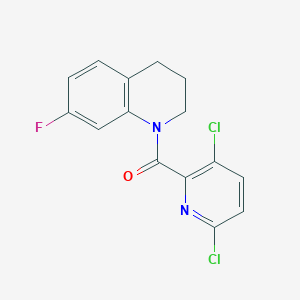
![(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2590873.png)
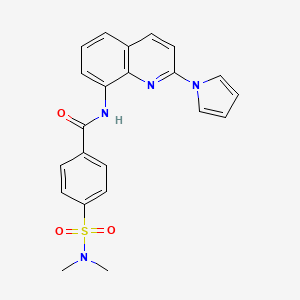
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)

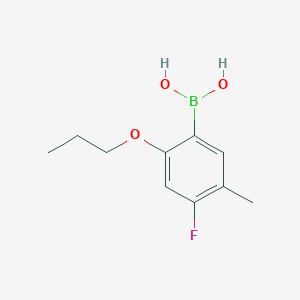
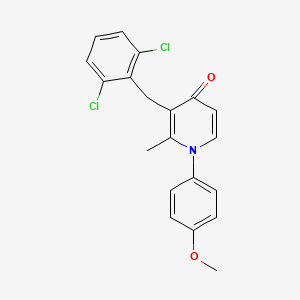
![N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590880.png)